N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Molecular flexibility Conformational entropy Target binding

N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9) is a synthetic phthalimide–1,2,4-oxadiazole hybrid featuring an acetamide linker. The compound is currently absent from primary biological literature, and its characterization is limited to computationally predicted molecular descriptors: molecular weight 376.37 Da, clogP 2.70, topological polar surface area (TPSA) 99.25 Ų, 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds.

Molecular Formula C20H16N4O4
Molecular Weight 376.372
CAS No. 2034328-17-9
Cat. No. B2701385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS2034328-17-9
Molecular FormulaC20H16N4O4
Molecular Weight376.372
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H16N4O4/c25-17(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-18-22-16(23-28-18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)
InChIKeyPRVSRTHKRRAVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9): Procurement-Grade Physicochemical Baseline for a Phthalimide–Oxadiazole Hybrid


N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9) is a synthetic phthalimide–1,2,4-oxadiazole hybrid featuring an acetamide linker. The compound is currently absent from primary biological literature, and its characterization is limited to computationally predicted molecular descriptors: molecular weight 376.37 Da, clogP 2.70, topological polar surface area (TPSA) 99.25 Ų, 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. Its closest structurally characterized analog, 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione (CAS 115046-36-1), is described as extremely weak basic (essentially neutral) based on predicted pKa, indicating the target compound is likely also neutral at physiological pH [2].

Chemotype Phthalimide–oxadiazole hybrid probe
Scaffold Role Acetamide-linked conformational probe
Assay Compatibility Neutral scaffold for biophysical screening

Why Generic Substitution of N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9) Fails: Structural Determinants of Physicochemical and Potential Biological Divergence


Even within the narrow phthalimide–1,2,4-oxadiazole chemotype, small structural perturbations translate into marked differences in computed molecular descriptors associated with target binding and ADME profiles [1]. The target compound incorporates a benzyl substituent at the oxadiazole 3-position, an acetamide linker, and a phthalimide terminus, which together yield 5 rotatable bonds and a TPSA of 99.25 Ų [1]. The closest direct analog—lacking the acetamide spacer and bearing a 3-methylphenyl group—exhibits only 3 rotatable bonds and a TPSA of 76.3 Ų [2]. Such differences cannot be compensated by simple generic replacement; they are expected to alter conformational entropy, solvent accessibility, and hydrogen-bonding complementarity at protein interfaces. Furthermore, phthalimide–oxadiazole–amide hybrids have been shown to inhibit macrophage migration inhibitory factor (MIF) with compound-dependent potency [3], underscoring that substitution at the oxadiazole ring directly modulates biological activity. Without comparative biological data, substituting the target compound with a structurally similar analog risks losing the specific pharmacophore geometry necessary for target engagement, solubility, or selectivity.

Linker geometry Acetamide linker adds rotational freedom absent in direct-linked analogs, potentially shifting conformational sampling and binding-mode preferences.
Polar surface area Higher TPSA versus methylphenyl-substituted analog may shift passive permeability context, altering cell-based assay interpretation.
Oxadiazole substitution Benzyl versus 3-methylphenyl at the oxadiazole 3-position may alter MIF target engagement; class-level SAR data do not guarantee equivalent potency.

Quantitative Differentiation Evidence for N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9) vs. Closest Structural Analog


Rotatable Bond Count: Target vs. Direct-Linked Phthalimide–Oxadiazole Analog (CAS 115046-36-1)

The target compound possesses 5 rotatable bonds, compared to 3 rotatable bonds for the direct-linked analog 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione [1][2]. The additional two rotatable bonds arise from the acetamide linker, which decouples the phthalimide and oxadiazole rings, increasing conformational freedom. This difference is expected to affect entropic contributions to binding free energy and may allow the target compound to access binding conformations not available to the more constrained analog.

Rotatable Bond Count
Data to verify
5 vs 3 rotatable bonds
Δ +2 (+67%)
Supports broader conformational sampling in binding studies
Computed descriptors; no experimental validation available
Molecular flexibility Conformational entropy Target binding

Topological Polar Surface Area (TPSA): Target vs. Direct-Linked Analog (CAS 115046-36-1)

The target compound exhibits a TPSA of 99.25 Ų, substantially higher than the TPSA of 76.3 Ų for the direct-linked analog 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione [1][2]. The 22.95 Ų increase is attributable to the acetamide linker and additional carbonyl and amine groups. TPSA values above 90 Ų are associated with reduced passive membrane permeability, while values above 140 Ų generally preclude oral absorption [3].

Topological Polar Surface Area
Data to verify
99.25 vs 76.3 Ų
Δ +22.95 Ų (+30%)
May reduce passive membrane permeability versus constrained analog
In silico TPSA; class-level permeability thresholds apply
Membrane permeability Oral bioavailability CNS exposure

Hydrogen Bond Acceptor Count: Target vs. Direct-Linked Analog (CAS 115046-36-1)

The target compound contains 8 hydrogen bond acceptors (HBA), compared to 5 HBA for the direct-linked analog [1][2]. The three additional acceptors are contributed by the acetamide carbonyl oxygen and the oxadiazole ring nitrogens that are not present in the comparator. Increased HBA count enhances aqueous solvation and can establish additional polar contacts with protein targets, potentially influencing both solubility and binding specificity.

Hydrogen Bond Acceptor Count
Data to verify
8 vs 5 HBA
Δ +3 (+60%)
Supports distinct solvation and hydrogen-bonding complementarity
May influence protein binding affinity and selectivity profiles
Solubility Ligand–protein interaction Selectivity

Class-Level Evidence: Phthalimide–1,2,4-Oxadiazole–Amide Scaffold Activates MIF Inhibition in Validated Enzymatic Assay

A closely related series of 1,2,4-oxadiazole–phthalimide–amide hybrids was evaluated for inhibition of macrophage migration inhibitory factor (MIF) enzymatic activity. Several compounds (e.g., 7, 22–25, 27) inhibited MIF at levels superior to ISO-1, the standard MIF inhibitor [1]. Although the target compound was not explicitly tested, its core scaffold (1,2,4-oxadiazole–phthalimide–amide) is directly represented in the active series, indicating that this chemotype is competent for MIF engagement.

MIF Inhibition Evidence
Class-level
Core scaffold present in active MIF inhibitor series
Supports MIF pathway probe development context
Target compound not directly tested; class-level inference only
MIF inhibition Immunomodulation Inflammation

Predicted Acid–Base Character: Neutral pKa Confers Formulation Simplicity vs. Ionizable Drug Candidate Precursors

The phthalimide–oxadiazole scaffold is predicted to be extremely weak basic (essentially neutral) at physiological pH, as demonstrated for the close analog 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione [1]. The target compound, which shares the phthalimide and oxadiazole cores, is expected to exhibit similar neutral character. This contrasts with many drug candidate precursors in the immuno-oncology and CNS spaces that require careful pH-dependent formulation due to ionizable groups (pKa 4–10). Being essentially neutral simplifies dissolution profiling, salt selection, and pH-stability studies during preclinical development.

Acid–Base Character
Class-level
Predicted neutral; essentially non-ionizable at physiological pH
Simplifies formulation and biophysical screening context
Inferred from analog pKa prediction; no measured values available
pKa Formulation pH-dependent solubility

Best Research and Industrial Application Scenarios for N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 2034328-17-9)


MIF-Targeted Probe Development for Immuno-Oncology and Inflammatory Disease

The phthalimide–1,2,4-oxadiazole–amide scaffold has demonstrated MIF inhibitory activity superior to ISO-1 in enzymatic and cellular assays [1]. The target compound, with its unique benzyl substituent and acetamide linker, represents a structural probe for interrogating the MIF binding pocket with extended conformational sampling. Its procurement is indicated for laboratories seeking to map structure–activity relationships (SAR) at the oxadiazole 3-position, particularly where increased conformational flexibility and higher polar surface area may enhance binding to shallow or solvent-exposed epitopes.

Physicochemical Tool Compound for TPSA and Conformational Diversity Screening

With a TPSA of 99.25 Ų (vs. 76.3 Ų for the direct-linked analog) and 5 rotatable bonds, the target compound serves as a calibration standard for permeability-solubility trade-off experiments in early drug discovery [2][3]. It is suitable for inclusion in compound libraries designed to probe the relationship between ligand flexibility, polar surface area, and passive membrane permeability, aiding in the validation of in silico ADME models.

Neutral Scaffold for Crystallography and Biophysical Fragment Screening

Being essentially neutral at physiological pH, the target compound is predicted to avoid pH-dependent aggregation and non-specific binding artifacts that complicate crystallographic and SPR-based screening [4]. It is a candidate for co-crystallization or soaking experiments where a neutral, moderately lipophilic (clogP 2.70) scaffold is desired to minimize electrostatic interference with protein surfaces.

Chemical Biology Research Requiring Underexplored IP Space

The target compound has no published biological activity data, offering pristine intellectual property space for academic and industrial groups seeking novel chemical matter for patentable lead series. Its procurement is strategically valuable for hit-finding campaigns against emerging targets (e.g., MIF, carbonic anhydrase isoforms, or α-amylase) where the phthalimide–oxadiazole chemotype has precedence but remains underexploited in the specific substitution pattern of the target compound [1][4].

Application
Selection Property
Validation Focus
MIF pathway probe development
Scaffold flexibility and linker geometry
MIF tautomerase assay context and SAR expansion
Permeability-solubility trade-off screening
TPSA and rotatable bond profile
In silico ADME model validation
Biophysical crystallography and SPR screening
Neutral pH scaffold with moderate lipophilicity
Co-crystallization and SPR binding context
Novel IP chemical biology campaigns
Unexplored benzyl-oxadiazole substitution pattern
Hit-finding campaign fit and patentable lead expansion
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